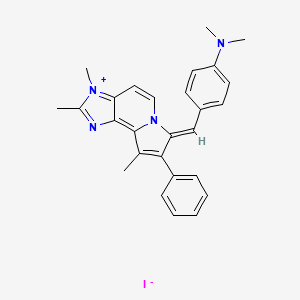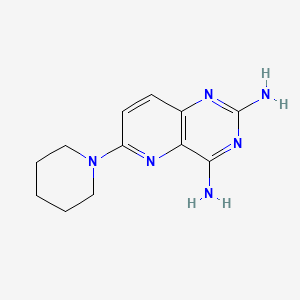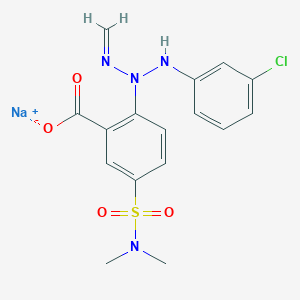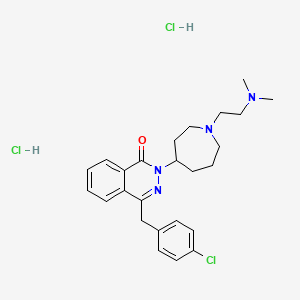
Spiro(piperidine-4,4'(1'H)-quinazolin)-2'(3'H)-one, 1-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3'-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro(piperidine-4,4’(1’H)-quinazolin)-2’(3’H)-one, 1-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3’-methyl- is a complex organic compound that features a spiro linkage between a piperidine and a quinazolinone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(piperidine-4,4’(1’H)-quinazolin)-2’(3’H)-one, 1-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3’-methyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Quinazolinone Formation: The quinazolinone moiety can be synthesized through condensation reactions involving anthranilic acid derivatives.
Spiro Linkage Formation: The spiro linkage is formed by coupling the piperidine and quinazolinone intermediates under specific conditions.
Functional Group Modifications: Introduction of the 3,4-dimethoxyphenyl and hydroxyethyl groups through substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group.
Reduction: Reduction reactions could target the quinazolinone moiety.
Substitution: Substitution reactions may occur at the aromatic ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Enzyme Inhibition: May act as inhibitors for specific enzymes.
Receptor Binding: Potential to bind to biological receptors, influencing cellular processes.
Medicine
Drug Development: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Material Science:
Wirkmechanismus
The mechanism of action of Spiro(piperidine-4,4’(1’H)-quinazolin)-2’(3’H)-one, 1-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3’-methyl- would depend on its specific interactions with molecular targets. This could involve:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate interaction.
Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spirooxindoles: Compounds with a spiro linkage involving an oxindole moiety.
Spirocyclic Piperidines: Compounds with a spiro linkage involving a piperidine ring.
Uniqueness
Spiro(piperidine-4,4’(1’H)-quinazolin)-2’(3’H)-one, 1-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3’-methyl- is unique due to its specific combination of functional groups and spiro linkage, which may confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
85732-33-8 |
|---|---|
Molekularformel |
C23H29N3O4 |
Molekulargewicht |
411.5 g/mol |
IUPAC-Name |
1'-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-methylspiro[1H-quinazoline-4,4'-piperidine]-2-one |
InChI |
InChI=1S/C23H29N3O4/c1-25-22(28)24-18-7-5-4-6-17(18)23(25)10-12-26(13-11-23)15-19(27)16-8-9-20(29-2)21(14-16)30-3/h4-9,14,19,27H,10-13,15H2,1-3H3,(H,24,28) |
InChI-Schlüssel |
GOEMANQIHBIFOC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)NC2=CC=CC=C2C13CCN(CC3)CC(C4=CC(=C(C=C4)OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-(4-bromophenyl)carbamate](/img/structure/B12707025.png)
